4,5-Dichloro-2-fluorobenzaldehyde
Overview
Description
4,5-Dichloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom
Mechanism of Action
Target of Action
4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of this compound could be these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which this compound belongs .
Biochemical Pathways
Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorobenzaldehyde typically involves halogenation and formylation reactions. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the Grignard reaction, where 1,3-dichloro-2-fluoro-5-iodobenzene is used as a starting material. This compound undergoes a Grignard exchange reaction with isopropyl magnesium chloride, followed by formylation with N,N-dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of commercially available raw materials and optimized reaction conditions to ensure high yield and purity. The Grignard reaction method mentioned above is particularly suitable for large-scale production due to its simplicity and stability .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Condensation Reactions: It can form Schiff bases through condensation reactions with amines, which are useful in synthesizing compounds with antimicrobial properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides are commonly used under mild conditions.
Condensation Reactions: Typically involve the use of primary amines and mild heating to facilitate the reaction.
Major Products:
Schiff Bases:
Substituted Benzaldehydes: Resulting from nucleophilic aromatic substitution reactions, these products are valuable intermediates in organic synthesis.
Scientific Research Applications
4,5-Dichloro-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Schiff bases derived from this compound are investigated for their therapeutic potential.
Industry: It serves as an intermediate in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
2,4-Difluorobenzaldehyde: Similar in structure but with two fluorine atoms instead of chlorine.
3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.
4-Chloro-2-fluorobenzaldehyde: Contains one chlorine and one fluorine atom, making it less electron-withdrawing compared to 4,5-Dichloro-2-fluorobenzaldehyde.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which significantly influences its reactivity and the types of reactions it can undergo. The combination of chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVLIPBDBFQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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